Ethyl 1-amino-2-vinylcyclopropanecarboxylate
Overview
Description
Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a compound that has been studied for its potential applications in the synthesis of pharmaceuticals, particularly as a building block for hepatitis C virus (HCV) protease inhibitors. The compound is characterized by the presence of an amino group and a vinyl group attached to a cyclopropane ring, which is further esterified with an ethyl group .
Synthesis Analysis
The synthesis of ethyl 1-amino-2-vinylcyclopropanecarboxylate has been achieved through asymmetric cyclopropanation reactions. A robust and chromatography-free synthesis of the compound with high enantiomeric excess (ee) has been described, which is significant for the preparation of potent HCV NS3 protease inhibitors. The process involves the asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester under phase transfer catalysis conditions, with improvements based on mechanistic investigations and quality control of starting materials . Another approach involves the cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester using a chiral phase-transfer catalyst, which has been optimized using microscale high-throughput experimentation techniques .
Molecular Structure Analysis
The molecular structure of ethyl 1-amino-2-vinylcyclopropanecarboxylate is characterized by the presence of a cyclopropane ring, which is a three-membered ring known for its ring strain and reactivity. The amino and vinyl groups attached to the cyclopropane ring contribute to the compound's reactivity and its ability to participate in further chemical transformations .
Chemical Reactions Analysis
Ethyl 1-amino-2-vinylcyclopropanecarboxylate serves as a precursor in various chemical reactions. It is used in the synthesis of HCV protease inhibitors, where its vinyl group can undergo further functionalization. The compound's reactivity is influenced by the strained cyclopropane ring and the presence of the amino and vinyl groups, which can participate in a variety of chemical transformations to yield complex molecules with biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of ethyl 1-amino-2-vinylcyclopropanecarboxylate are not detailed in the provided papers, the general properties of such compounds can be inferred. Cyclopropane derivatives are typically characterized by their high reactivity due to ring strain. The presence of an amino group can contribute to the compound's polarity and its ability to form hydrogen bonds, which can affect its solubility and stability. The vinyl group allows for further chemical modifications through reactions such as hydrogenation or halogenation .
Scientific Research Applications
- Specific Scientific Field : Pharmaceutical Sciences
- Summary of the Application : Ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA) is a key intermediate for anti-hepatitis C virus drugs .
- Methods of Application or Experimental Procedures : An efficient manufacturing method of intermediate for (1R,2S)-VCPA was developed by enzymatic desymmetrization of a malonate diester derivative . In the synthesis scheme of VCPA, (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME) is the monoester intermediate, which is converted from 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE) . A library of mutants with the substitution of L70, L270, L273, and L313 in the substrate-binding pocket was created for improvement in enantioselectivity .
- Results or Outcomes Obtained : As a result of esterase screening for producing (1S,2S)-VCPME from VCPDE by enzymatic desymmetrization, p-nitrobenzyl esterase from Bacillus subtilis NBRC3027 (PNBE3027) showed high enantioselectivity (more than 90% e.e.) . (1S,2S)-VCPME produced by the best variant harboring L70D, L270Q, L273R, and L313M showed 98.9% e.e. of enanthiopurity . Furthermore, preparative scale production of (1S,2S)-VCPME using the quadruple mutant was achieved .
Future Directions
The future directions for the use of (1R,2S)-VCPA involve its potential application in the large-scale production of anti-hepatitis C virus drugs . The development of an efficient manufacturing method for (1R,2S)-VCPA using enzymatic desymmetrization presents a new efficient process that can be applied for industrial-scale production .
properties
IUPAC Name |
ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJXCTLFPNBZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622324 | |
Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-amino-2-vinylcyclopropanecarboxylate | |
CAS RN |
787548-29-2 | |
Record name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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